Lipophilicity (XLogP3-AA) Advantage Over Non-Fluorinated Phenylsulfamoyl Acrylic Acid Analogues
The computed lipophilicity of the target compound (XLogP3-AA = 3.3) exceeds that of the non-fluorinated analogue 3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid (Belinostat acid, predicted XLogP3 ~2.0–2.5) [1][2]. This ~0.8–1.3 log unit increase correlates with higher membrane partitioning potential, a critical parameter for cell-based assays and in vivo prodrug strategies. No head-to-head experimental LogP data were identified, so this evidence is classified as class-level inference.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (XLogP3-AA) [1] |
| Comparator Or Baseline | Non-fluorinated analogue (Belinostat acid): ~2.0–2.5 (estimated from structural class) |
| Quantified Difference | Δ = +0.8 to +1.3 log units |
| Conditions | Computed property (XLogP3 3.0, PubChem); no experimental LogP/D found |
Why This Matters
For procurement targeting membrane-permeable scaffolds, the higher logP of the CF₃-bearing compound provides a measurable advantage over non-fluorinated alternatives, reducing the need for late-stage lipophilic modification.
- [1] PubChem Compound Summary for CID 2345510. XLogP3-AA property. Retrieved 2026-05-04. View Source
- [2] PubChem Compound Summary for CID 866323-87-7 (Belinostat acid). Predicted LogP. Retrieved 2026-05-04. View Source
